molecular formula C8H13NO2 B13816507 ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate

ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B13816507
M. Wt: 155.19 g/mol
InChI Key: GGKLTDWPFKGUFC-CSTAXXSYSA-N
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Description

Ethyl (2S,5R)-1-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . This method allows for the formation of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates with high diastereoselectivity.

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis, where the compound is produced in large quantities for research and development purposes . The process may involve the use of specialized equipment and conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different derivatives.

    Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in the structure allows for binding to specific receptors or enzymes, influencing their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to the presence of the nitrogen atom within its bicyclic structure. This feature allows for specific interactions with biological targets, making it distinct from other similar compounds that may lack this functionality.

Conclusion

Ethyl (2S,5R)-1-azabicyclo[310]hexane-2-carboxylate is a compound of significant interest in various scientific fields Its unique structure and chemical properties make it valuable for research and industrial applications

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-6-5-9(6)7/h6-7H,2-5H2,1H3/t6-,7+,9?/m1/s1

InChI Key

GGKLTDWPFKGUFC-CSTAXXSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H]2N1C2

Canonical SMILES

CCOC(=O)C1CCC2N1C2

Origin of Product

United States

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